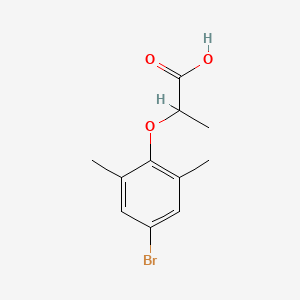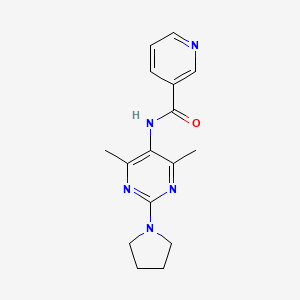
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of such compounds involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The synthesis process includes the use of mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . More specific synthesis methods for related compounds involve reactions of N-(4,4… .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various processes such as precipitation, filtration, and drying under reduced pressure .Physical And Chemical Properties Analysis
The physical form of similar compounds is typically solid . The molecular weight of a related compound, 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile, is 201.27 .Applications De Recherche Scientifique
Biological Importance and Metabolic Pathways
- Biological Roles of Nicotinamide Derivatives : Nicotinamide and its derivatives play crucial roles in metabolism and cellular processes. They are involved in the synthesis of NAD (Nicotinamide adenine dinucleotide), essential for energy metabolism and enzyme functions in cells. Studies have explored the metabolism of nicotinamide derivatives in mammals, insects, and bacteria, highlighting their significance in preventing pellagra and participating in anabolic processes (Ellinger, Fraenkel, & Abdel Kader, 1947).
Chemical Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Properties : Research has focused on synthesizing pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, including processes starting from amino-nicotinamides. These compounds have been evaluated for their antibacterial activities against various bacteria, demonstrating the chemical versatility and potential therapeutic applications of nicotinamide-related compounds (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Molecular Interactions and DNA Repair
- DNA Repair Stimulation : Nicotinamide has been shown to stimulate DNA repair in human lymphocytes exposed to DNA-damaging agents. This indicates the potential of nicotinamide derivatives in enhancing cellular repair mechanisms, which is crucial for preventing mutations and cancer development (Berger & Sikorski, 1980).
Drug Metabolism and Enzyme Inhibition
- Effect on P450 Enzymes : Nicotinic acid and nicotinamide, at therapeutic concentrations, inhibit certain human P450 enzymes, such as CYP2D6. This suggests that compounds structurally related to nicotinamide could influence the metabolism of other drugs, highlighting the importance of understanding these interactions for drug development and safety (Gaudineau & Auclair, 2004).
Coordination Chemistry and Complex Formation
- Mercury(II) Coordination Compounds : Studies on coordination compounds of mercury(II) with nicotinamide reveal the ability of nicotinamide to act as a ligand, forming complexes with metals. This underscores the potential of nicotinamide derivatives in forming metal-organic frameworks and coordination polymers for various applications, including catalysis and material science (Ahuja, Singh, & Rai, 1978).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-6-5-7-17-10-13)12(2)19-16(18-11)21-8-3-4-9-21/h5-7,10H,3-4,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMXRAROAKENQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

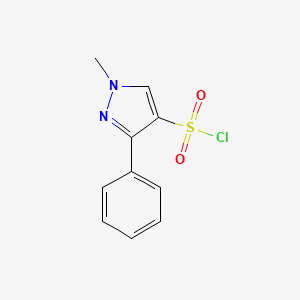
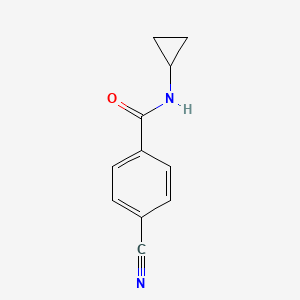
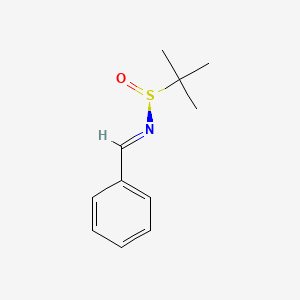
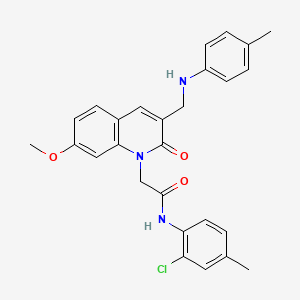
![N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2845171.png)
![N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2845172.png)
![N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2845174.png)
![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845176.png)
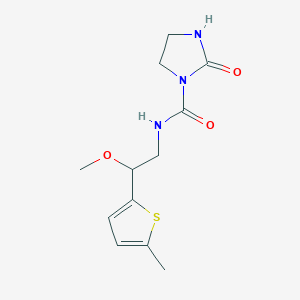
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B2845180.png)
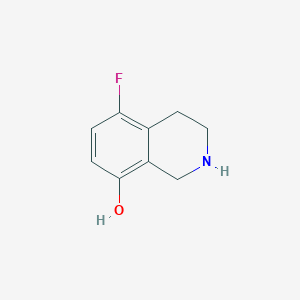
![Benzo[d]thiazol-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2845183.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2845187.png)
